Welcome to the BenchChem Online Store!
molecular formula C12H19NO5 B8685701 Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate

Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate

Cat. No. B8685701
M. Wt: 257.28 g/mol
InChI Key: KXDWQNXOHASSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163021B2

Procedure details

Ethyl 4-Cyclopropyl-3-[(methoxyacetyl)amino]-4-oxobutanoate (Preparation 121, 25.7 g, 0.1 mol) was dissolved in dry DMF (170 mL). POCl3 (46 g, 0.3 mol) was poured into this solution at 5-15° C., and the mixture was kept this temperature for 60 minutes. The resulting solution was slowly poured in portions into crushed ice (700 g) and stirred until a homogeneous solution was obtained. The solution was neutralized with a 20% aqueous K2CO3 solution to pH 7-8. The product was extracted with ethyl acetate. The organic extract was washed with brine and concentrated in vacuo to give a dark-brown liquid, which was purified by silica gel column chromatography eluting with EtOAc:Hexane 1:1 to afford the title compound as a colourless liquid (96%). Taken directly on to the next step.
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:18])[CH:5]([NH:12][C:13](=O)[CH2:14][O:15][CH3:16])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.O=P(Cl)(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:1]1([C:4]2[O:18][C:13]([CH2:14][O:15][CH3:16])=[N:12][C:5]=2[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
C1(CC1)C(C(CC(=O)OCC)NC(COC)=O)=O
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
700 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
The resulting solution was slowly poured in portions
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark-brown liquid, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:Hexane 1:1

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(N=C(O1)COC)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.